molecular formula C11H13ClFNO2 B168249 Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1330750-50-9

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B168249
CAS No.: 1330750-50-9
M. Wt: 245.68 g/mol
InChI Key: ABOVCUXVEBGHCL-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13ClFNO2 and a molecular weight of approximately 245.68 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can influence serotonin and dopamine receptors, which are critical in managing mood disorders such as depression and anxiety. The exact mechanism involves binding to specific receptors, modulating their activity, and potentially altering signal transduction pathways.

Antimicrobial Properties

Research indicates that trans-4-(4-Fluorophenyl)pyrrolidine derivatives exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating strong antibacterial properties .

CompoundMIC (mg/mL)Target Bacteria
Trans-4-(4-Fluorophenyl)pyrrolidine derivative0.0039 - 0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzene0.025Various pathogens

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems effectively. Specifically, it may enhance serotonin receptor activity, contributing to antidepressant-like effects in preclinical models .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including trans-4-(4-fluorophenyl) variants. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like S. aureus .
  • Neuropharmacological Investigation : A study explored the effects of trans-4-(4-Fluorophenyl)pyrrolidine on serotonin receptors in rodent models. The findings suggested that the compound could enhance serotonergic transmission, leading to improved mood-related behaviors.

Properties

CAS No.

1330750-50-9

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1

InChI Key

ABOVCUXVEBGHCL-BAUSSPIASA-N

SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl

Synonyms

(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.